1,2-Dihydro-Betamethasone 17,21-Dipropionate

Description

Overview of Glucocorticoid Derivatives

Glucocorticoids constitute a fundamental class of steroid hormones that regulate diverse physiological processes including development, homeostasis, metabolism, cognition, and inflammation. These compounds are characterized by their ability to bind to the glucocorticoid receptor, a member of the nuclear receptor family of ligand-activated transcription factors present in almost every vertebrate animal cell. The glucocorticoid receptor comprises three functional domains: an N-terminal transactivation domain, a central DNA binding domain, and a C-terminal ligand-binding domain.

The synthetic derivatives of natural glucocorticoids have evolved to encompass a vast array of structural modifications designed to enhance therapeutic efficacy while maintaining the core steroid framework. Corticosteroids are fundamentally classified into two main categories: glucocorticoids and mineralocorticoids, with glucocorticoids such as cortisol affecting carbohydrate, fat, and protein metabolism while exhibiting anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects. The worldwide market for glucocorticoids represents more than ten billion United States dollars annually, reflecting their widespread clinical application.

The chemical structure of glucocorticoid derivatives follows a consistent steroid backbone pattern, with specific modifications at various positions determining their pharmacological properties. Common naturally occurring steroid hormones include cortisol (C21H30O5), corticosterone (C21H30O4), cortisone (C21H28O5), and aldosterone (C21H28O5), with cortisone and aldosterone being isomers. The main corticosteroids produced by the adrenal cortex are cortisol and aldosterone, serving as the foundation for synthetic derivative development.

Discovery and Development Timeline

The development of betamethasone dipropionate and its related compounds represents a significant advancement in synthetic glucocorticoid chemistry. Betamethasone dipropionate was originally patented by Merck in 1987 as an augmented cream and lotion formulation, marketed as Diprolene in the United States and Disprosone in Europe. These original patents expired in 2003 and 2007 respectively, leading to the subsequent generic production of betamethasone dipropionate preparations.

The identification and characterization of 1,2-Dihydro-Betamethasone 17,21-Dipropionate emerged from comprehensive analytical studies focused on understanding process-related impurities in betamethasone dipropionate manufacturing. Research conducted using liquid chromatography-mass spectrometry techniques revealed this compound as a significant impurity requiring detailed characterization for pharmaceutical quality control purposes. The compound was subsequently designated as Betamethasone Dipropionate European Pharmacopoeia Impurity I, establishing its official recognition in pharmaceutical analytical standards.

During the patent exclusivity period, Merck filed for pediatric exclusivity in 2001, launching clinical trials to demonstrate betamethasone dipropionate's safety and efficacy for pediatric use. This period also witnessed the development of combination products incorporating betamethasone, including Luxiq (betamethasone valerate foam), Lotrisone (containing betamethasone dipropionate and clotrimazole), and Taclonex (containing betamethasone dipropionate and calcipotriol).

Position in Corticosteroid Classification Systems

Corticosteroids are systematically classified through multiple international classification systems, each employing different criteria for categorization. The Coopman classification system groups corticosteroids into four classes based on chemical structure, with allergic reactions to one member typically indicating intolerance to all members of the same class. This system includes Group A (Hydrocortisone type), Group B (Acetonides and related substances), Group C (Betamethasone type), and Group D (Esters), with betamethasone dipropionate falling within Group D1 as a halogenated, less labile ester.

The United States classification system employs a seven-category framework ranking corticosteroids from 1 (super potent) to 7 (least potent) based on vasoconstrictive properties and clinical effectiveness. This system incorporates the formulation's corticosteroid molecule, concentration, and vehicle characteristics. Betamethasone dipropionate is classified as a super high potency corticosteroid within this framework, reflecting its significant pharmacological activity.

The Anatomical Therapeutic Classification system, maintained by the World Health Organization, classifies dermatologic corticosteroids using a four-category hierarchical system ranging from mild to very potent. This system primarily categorizes compounds by their primary ingredients without considering salt forms, vehicle characteristics, or concentration variations. The European classification system, largely based on the United Kingdom formulary and utilized in recent Cochrane reviews, also employs a four-category system (mild, moderate, potent, very potent) focusing on vasoconstrictive properties and concentration.

Table 1: Corticosteroid Classification Comparison

| Classification System | Categories | Betamethasone Dipropionate Classification | Primary Criteria |

|---|---|---|---|

| United States | 7 categories (1-7) | Category 1 (Super Potent) | Vasoconstrictive properties, clinical effectiveness |

| Anatomical Therapeutic Classification | 4 categories | Very Potent | Primary ingredient classification |

| European/United Kingdom | 4 categories | Very Potent | Vasoconstrictive properties, concentration |

| Coopman Chemical | 4 groups (A-D) | Group D1 (Halogenated Esters) | Chemical structure |

Relationship to Parent Compound Betamethasone

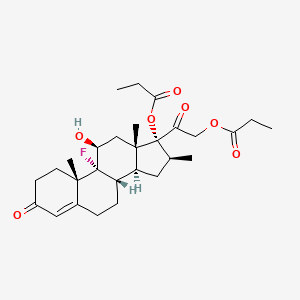

This compound maintains a direct structural relationship to its parent compound, betamethasone dipropionate, through specific chemical modifications that alter its pharmacological profile. The parent compound, betamethasone dipropionate, possesses the systematic name 9-fluoro-11β,17,21-trihydroxy-16β-methyl-pregna-1,4-diene-3,20-dione 17,21-dipropionate, with the Chemical Abstracts Service number 5593-20-4.

The structural distinction between this compound and betamethasone dipropionate lies in the saturation of the 1,2-double bond in the steroid A-ring, resulting in the "dihydro" designation. This modification transforms the pregna-1,4-diene system present in betamethasone dipropionate to a pregn-4-ene system in the dihydro derivative. The chemical name for this compound is 9-Fluoro-11β-hydroxy-16β-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate, reflecting this structural modification.

Both compounds share identical substitution patterns at positions 9 (fluorine), 11 (β-hydroxyl), 16 (β-methyl), and 17,21 (dipropionate esters), with the sole difference being the degree of unsaturation in the A-ring. This structural similarity explains why this compound appears as a process-related impurity during betamethasone dipropionate synthesis, likely arising from reduction reactions affecting the conjugated diene system.

Table 2: Structural Comparison of Related Compounds

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| Betamethasone Dipropionate | 5593-20-4 | C28H37FO7 | 504.59 | Pregna-1,4-diene system |

| This compound | 80163-83-3 | C28H39FO7 | 506.60 | Pregn-4-ene system (saturated 1,2-bond) |

Analytical studies have demonstrated that this compound can be effectively separated from betamethasone dipropionate using reversed-phase high-performance liquid chromatography methods. The development of stability-indicating analytical methods has established specific retention times and relative retention factors for this impurity, enabling precise quantification in pharmaceutical preparations. The compound's identification as European Pharmacopoeia Impurity I underscores its significance in pharmaceutical quality control, requiring specific analytical methods for detection and quantification during drug substance and drug product evaluation.

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBWCRIMOWZLGL-XYWKZLDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Pathway: Propionylation of Betamethasone-17-Propionate

The most extensively documented method involves propionylation of betamethasone-17-propionate (Formula II) using propionic anhydride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This route, patented by CN112851734B, optimizes yield and minimizes side reactions through solvent selection and temperature control.

Reaction Mechanism and Conditions

-

Catalysis : DMAP (0.1–0.5 equivalents) facilitates nucleophilic acyl substitution at the C21 hydroxyl group.

-

Solvent System : Dichloromethane (DCM) is preferred for its ability to dissolve both reactants and byproducts.

-

Temperature : Reactions proceed at 15–25°C, avoiding extreme conditions that degrade steroidal frameworks.

-

Stoichiometry : Propionic anhydride (1.2 equivalents) ensures complete esterification without excess reagent.

Workflow and Purification

-

Quenching and Extraction : Post-reaction quenching with water separates aqueous and organic layers, with DCM retaining the product.

-

Drying and Concentration : Anhydrous sodium sulfate removes residual water, followed by reduced-pressure distillation to isolate the crude product.

-

Recrystallization : A mixture of dichloromethane, absolute ethanol, and n-hexane achieves >99% purity via temperature-controlled crystallization.

Optimization of Reaction Parameters

Catalyst Loading and Yield Correlation

Data from patent examples demonstrate the impact of DMAP concentration on yield:

| Example | DMAP (equiv.) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2 | 0.1 | 88.1 | 99.43 |

| 3 | 0.5 | 80.0 | 99.19 |

| 4 | 0.25 | 90.0 | 98.98 |

| 6* | Pyridine | 61.0 | 99.80 |

Example 6 substituted DMAP with pyridine, resulting in lower yield due to inferior catalytic activity.

Key Observations

Solvent and Temperature Effects

-

Dichloromethane : Ensures homogeneity and facilitates azeotropic removal of water during concentration.

-

n-Hexane in Crystallization : Induces supersaturation, promoting high-purity crystal formation.

-

Reaction Temperature : Maintaining 15–25°C prevents thermal decomposition of the steroidal backbone.

Scalability and Industrial Feasibility

Large-Scale Production (Example 4)

Scaling the reaction to 0.2 mol scale maintained a 90% yield, confirming reproducibility. Critical factors included:

Environmental and Economic Considerations

-

Solvent Recovery : DCM and n-hexane are distilled and reused, reducing waste.

-

Catalyst Cost : DMAP’s high activity offsets its expense at low loadings.

Analytical Characterization

Quality Control Metrics

Impurity Profiling

Major impurities include betamethasone-17-propionate (unreacted starting material) and 9,11-epoxide derivatives , controlled to <0.5% via crystallization.

Comparative Analysis of Alternative Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-Betamethasone 17,21-Dipropionate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 11-keto derivatives, while reduction can yield 11-hydroxy derivatives .

Scientific Research Applications

1,2-Dihydro-Betamethasone 17,21-Dipropionate has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.

Biology: The compound is used in studies related to cell signaling and gene expression due to its potent anti-inflammatory effects.

Medicine: It is employed in the development of topical formulations for treating skin conditions like eczema and psoriasis.

Industry: The compound is used in the production of pharmaceutical formulations and as a quality control standard in the manufacturing process

Mechanism of Action

1,2-Dihydro-Betamethasone 17,21-Dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the release of pro-inflammatory cytokines and reduces the activity of immune cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following compounds share structural or functional similarities with 1,2-Dihydro-Betamethasone 17,21-Dipropionate, differing in ester groups, isotopic labeling, or metabolic modifications:

Betamethasone Dipropionate (BDP)

- Structure : Lacks the 1,2-dihydro modification but retains the 17,21-dipropionate ester groups.

- Function: A potent glucocorticoid with anti-inflammatory and immunosuppressive properties, directly used in clinical formulations .

- Key Difference : BDP is the parent drug, whereas 1,2-Dihydro-BDP is its degradation product, likely with reduced receptor-binding activity due to saturation of the 1,2 double bond .

Betamethasone 17,21-Dipropionate-d10

- Structure : Deuterated analog of BDP with ten deuterium atoms, often used as an internal standard in mass spectrometry .

- Key Difference : Isotopic labeling enables precise tracking of pharmacokinetics without altering biological activity, unlike the 1,2-dihydro form, which modifies the core steroid structure .

Betamethasone Dipropionate EP Impurity D (Betamethasone 21-Acetate 17-Propionate)

- Structure : Contains a 21-acetate and 17-propionate ester, differing from the di-propionate configuration in 1,2-Dihydro-BDP .

- Molecular Weight : 490.57 g/mol (vs. 504.59 g/mol for 1,2-Dihydro-BDP) .

- Solubility: Slightly soluble in water and methanol, similar to 1,2-Dihydro-BDP, but distinct ester groups alter metabolic stability .

6β-Hydroxy Betamethasone 17,21-Dipropionate

- Structure : Features a hydroxyl group at the 6β position, increasing polarity compared to 1,2-Dihydro-BDP .

- Functional Impact : The 6β-hydroxylation may enhance water solubility but reduce membrane permeability, contrasting with the lipophilic 1,2-dihydro modification .

11-Oxo-Betamethasone 17,21-Dipropionate

- Structure : Oxidized at the 11-position (11-keto group) instead of the 11β-hydroxy group in 1,2-Dihydro-BDP .

- Activity : The 11-keto modification likely diminishes glucocorticoid receptor affinity, as the 11β-hydroxy group is critical for receptor binding .

Comparative Data Table

Biological Activity

1,2-Dihydro-Betamethasone 17,21-Dipropionate is a synthetic glucocorticoid with notable anti-inflammatory properties. This compound is primarily used in dermatological formulations due to its effectiveness in treating various skin conditions. Understanding its biological activity is crucial for optimizing its therapeutic applications and enhancing patient outcomes.

The biological activity of this compound is largely attributed to its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates gene expression, leading to the following effects:

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and mediators, such as interleukins and prostaglandins.

- Immunosuppressive Activity : The compound reduces the proliferation and activity of immune cells, including T lymphocytes and macrophages.

- Vasoconstriction : It promotes vasoconstriction in dermal blood vessels, which helps reduce redness and swelling associated with inflammatory skin conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a favorable absorption and distribution in topical applications. Studies have shown that the compound exhibits:

- High Lipophilicity : This property enhances skin penetration and local bioavailability.

- Metabolism : It undergoes hepatic metabolism, primarily through reduction and conjugation processes.

- Elimination Half-life : The half-life varies based on the formulation but generally allows for effective dosing schedules.

Efficacy in Clinical Studies

Numerous clinical studies have evaluated the efficacy of this compound in treating dermatological conditions. Below is a summary of key findings:

Case Study 1: Efficacy in Eczema

In a double-blind study involving patients with steroid-responsive dermatoses, it was found that those treated with betamethasone dipropionate cream showed significant improvement in symptoms compared to those receiving a placebo. The results indicated that twice-daily applications led to quicker symptomatic relief in eczema patients.

Case Study 2: Treatment of Alopecia Areata

A clinical trial assessed the use of betamethasone valerate foam versus a control lotion in patients with mild-to-moderate alopecia areata. The foam formulation resulted in a higher rate of hair regrowth after 12 weeks, demonstrating its effectiveness as a topical treatment option.

Safety Profile

The safety profile of this compound is generally favorable. Common side effects may include:

- Skin irritation or burning sensation at the application site.

- Risk of skin atrophy with prolonged use.

Long-term studies are necessary to further evaluate potential systemic effects and long-term safety.

Q & A

Q. What are the optimal synthetic routes for 1,2-Dihydro-Betamethasone 17,21-Dipropionate, and how is structural confirmation achieved?

The compound is synthesized from betamethasone via acid-catalyzed cyclization, selective hydrolysis, and 21-acylation. Key steps include:

- Acid catalysis : Use HCl or H₂SO₄ to promote cyclization of betamethasone.

- Selective hydrolysis : Employ alkaline conditions (e.g., NaOH) to hydrolyze specific ester groups without degrading the steroid backbone.

- Acylation : React with propionic anhydride to introduce the 17,21-dipropionate groups. Structural confirmation involves IR spectroscopy (C=O stretch at ~1,700 cm⁻¹), ¹H/¹³C-NMR (e.g., δ 5.7 ppm for C1-C2 double bond protons), and mass spectrometry (observed [M+H]⁺ at m/z 506.60) .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Stability studies should assess:

- Photostability : Expose samples to UV/visible light (e.g., ICH Q1B guidelines) and monitor degradation via HPLC. For example, notes light-induced degradation, requiring amber storage vials .

- Thermal stability : Incubate at 25°C, 40°C, and 60°C for 1–3 months, analyzing purity changes (>95% by HPLC initially; <5% degradation acceptable) .

- Humidity effects : Use 75% relative humidity chambers to evaluate hydrolysis of ester groups.

Q. What analytical methods are recommended for purity assessment and batch consistency?

- HPLC : Use a C18 column with UV detection at 240 nm. The mobile phase (e.g., acetonitrile/water, 60:40) resolves 1,2-Dihydro-Betamethasone from impurities like betamethasone dipropionate (retention time ~12 min) .

- Mass spectrometry : Confirm molecular ion peaks and fragment patterns (e.g., loss of propionate groups at m/z 434.50) .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions in structural elucidation?

Discrepancies in NMR/IR data may arise from:

- Stereochemical complexity : Use 2D NMR (e.g., NOESY to confirm 16β-methyl and 9α-fluoro configurations) .

- Solvent effects : Deuterated solvents (e.g., DMSO-d₆) minimize signal splitting.

- Impurity interference : Cross-validate with reference standards (e.g., EP Reference Standards for betamethasone derivatives) .

Q. What strategies are effective for profiling and quantifying process-related impurities?

Critical impurities include betamethasone 17-propionate (unreacted intermediate) and 9,11-epoxide derivatives (oxidative byproducts). Methods:

- LC-MS/MS : Detect low-abundance impurities (LOQ <0.1%) using MRM transitions (e.g., m/z 506 → 434 for the parent ion) .

- Forced degradation studies : Expose the compound to acid/base/oxidative stress to identify degradation pathways. For example, acidic conditions hydrolyze the 21-propionate group, forming betamethasone 17-propionate .

Q. How should researchers address contradictions in pharmacological data across studies?

Discrepancies in anti-inflammatory potency (e.g., varying IC₅₀ values) may arise from:

- Assay variability : Standardize cell-based assays (e.g., TNF-α inhibition in human keratinocytes) with internal controls .

- Metabolic differences : Use deuterated analogs (e.g., Betamethasone-d10 Dipropionate) to track metabolic stability in liver microsomes .

- Formulation effects : Compare activity in different vehicles (e.g., cream vs. solution) to assess bioavailability .

Q. What methodologies are suitable for studying metabolic pathways and metabolites?

- In vitro models : Incubate with human liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation at C6 or C11β).

- High-resolution MS : Use Q-TOF instruments to detect metabolites like 21-hydroxy derivatives (m/z 522.61) .

- Isotopic labeling : Synthesize ¹⁴C-labeled compound for autoradiography in tissue distribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.